N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-1-BENZOFURAN-2-CARBOXAMIDE
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Overview
Description
N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring and a benzofuran ring, which are linked by a hydroxypropyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Hydroxypropyl Intermediate: The hydroxypropyl group can be introduced through a reaction between a furan derivative and an appropriate alkylating agent under basic conditions.
Coupling with Benzofuran: The hydroxypropyl intermediate is then coupled with a benzofuran derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in ethanol at 0°C.
Substitution: Electrophilic reagents such as bromine in acetic acid.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted furan and benzofuran compounds.
Scientific Research Applications
N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-1-BENZOFURAN-2-CARBOXAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-FURYL)-2-BENZOFURAN-2-CARBOXAMIDE: Similar structure but lacks the hydroxypropyl group.
3-(FURAN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE: Similar structure but lacks the hydroxypropyl group.
Uniqueness
N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-1-BENZOFURAN-2-CARBOXAMIDE is unique due to the presence of the hydroxypropyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature allows for more diverse chemical modifications and potentially enhanced biological effects compared to its analogs.
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-12(14-6-3-9-20-14)7-8-17-16(19)15-10-11-4-1-2-5-13(11)21-15/h1-6,9-10,12,18H,7-8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSUQZGIFPQEPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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